![molecular formula C28H33N3O5S2 B2493706 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide CAS No. 361171-11-1](/img/structure/B2493706.png)
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their presence in pharmaceutical research due to their potential biological activities. Thiazoles, benzamides, and sulfonyl groups are common motifs in drug design, often associated with antimicrobial, anticancer, and various other pharmacological activities.
Synthesis Analysis
The synthesis of similar thiazole and benzamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of related thiazole derivatives has been reported through the condensation of benzoyl chloride and hydrazine, followed by cyclization to introduce the thiazole ring (Chawla, 2016). Such methods may be adapted for the synthesis of the compound by incorporating the specific sulfonyl benzamide moiety at the appropriate stage.
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray diffraction. For example, the crystal structures of related benzamide neuroleptics have provided insights into the molecular orientations that influence biological activity (Collin, Evrard, & Durant, 1986). These analyses are crucial for understanding the structural requirements for bioactivity.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Thiazole derivatives, including compounds similar to the specified chemical, have been extensively studied for their antimicrobial and antifungal properties. Chawla (2016) reported that thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal species, highlighting their potential in addressing infectious diseases Chawla, 2016. Additionally, Sych et al. (2019) synthesized sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazole derivatives, which showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans Sych et al., 2019.
Anticancer Activity
Research has also focused on the anticancer properties of similar thiazole compounds. Ravinaik et al. (2021) designed and synthesized thiazol derivatives that demonstrated significant anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents Ravinaik et al., 2021. Yılmaz et al. (2015) synthesized indapamide derivatives from thiazole compounds, which showed proapoptotic activity on melanoma cell lines, indicating their promise in cancer treatment Yılmaz et al., 2015.
Nematicidal Activity
Compounds containing azabicyclo and thiazole moieties have been evaluated for their nematicidal activities. Li et al. (2020) synthesized novel azabicyclo derivatives containing a thiazole moiety that displayed significant nematicidal activity against pine-wood nematodes Li et al., 2020.
Propriétés
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5S2/c1-27(2)13-19-14-28(3,16-27)17-31(19)38(33,34)21-9-6-18(7-10-21)25(32)30-26-29-23(15-37-26)22-11-8-20(35-4)12-24(22)36-5/h6-12,15,19H,13-14,16-17H2,1-5H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCHTIFINFEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

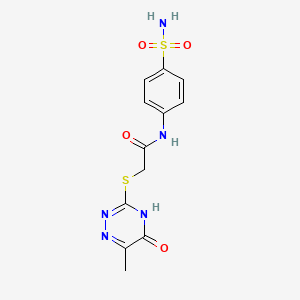
![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)
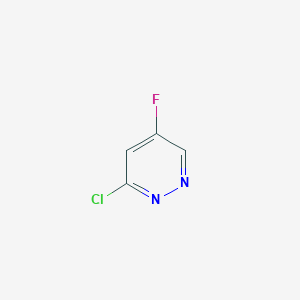
![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)
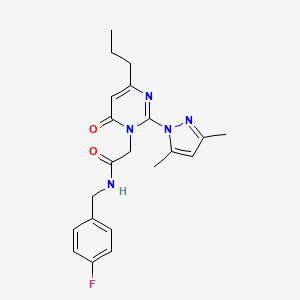
![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)
![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)
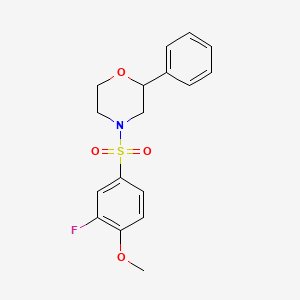
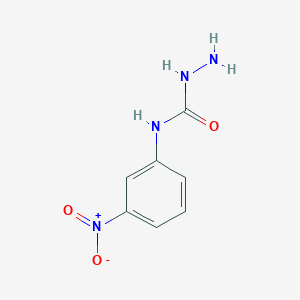
![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)